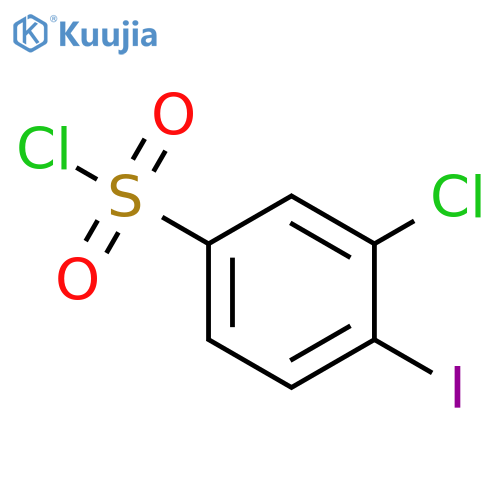

Cas no 1261580-79-3 (3-chloro-4-iodobenzene-1-sulfonyl chloride)

3-chloro-4-iodobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-chloro-4-iodobenzene-1-sulfonyl chloride

- Benzenesulfonyl chloride, 3-chloro-4-iodo-

-

- インチ: 1S/C6H3Cl2IO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H

- InChIKey: GQKIMYPKNOAMBS-UHFFFAOYSA-N

- SMILES: C1(S(Cl)(=O)=O)=CC=C(I)C(Cl)=C1

3-chloro-4-iodobenzene-1-sulfonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1726098-0.25g |

3-chloro-4-iodobenzene-1-sulfonyl chloride |

1261580-79-3 | 95% | 0.25g |

$481.0 | 2023-09-20 | |

| Enamine | EN300-1726098-1.0g |

3-chloro-4-iodobenzene-1-sulfonyl chloride |

1261580-79-3 | 95% | 1g |

$971.0 | 2023-06-04 | |

| Enamine | EN300-1726098-5.0g |

3-chloro-4-iodobenzene-1-sulfonyl chloride |

1261580-79-3 | 95% | 5g |

$2816.0 | 2023-06-04 | |

| Enamine | EN300-1726098-0.5g |

3-chloro-4-iodobenzene-1-sulfonyl chloride |

1261580-79-3 | 95% | 0.5g |

$758.0 | 2023-09-20 | |

| Aaron | AR01DVUH-10g |

3-chloro-4-iodobenzene-1-sulfonyl chloride |

1261580-79-3 | 95% | 10g |

$5767.00 | 2023-12-16 | |

| Aaron | AR01DVUH-50mg |

3-chloro-4-iodobenzene-1-sulfonyl chloride |

1261580-79-3 | 95% | 50mg |

$336.00 | 2025-02-09 | |

| 1PlusChem | 1P01DVM5-2.5g |

3-chloro-4-iodobenzene-1-sulfonyl chloride |

1261580-79-3 | 95% | 2.5g |

$2414.00 | 2024-07-09 | |

| A2B Chem LLC | AX26317-50mg |

3-chloro-4-iodobenzene-1-sulfonyl chloride |

1261580-79-3 | 95% | 50mg |

$273.00 | 2024-04-20 | |

| Enamine | EN300-1726098-0.1g |

3-chloro-4-iodobenzene-1-sulfonyl chloride |

1261580-79-3 | 95% | 0.1g |

$337.0 | 2023-09-20 | |

| Enamine | EN300-1726098-2.5g |

3-chloro-4-iodobenzene-1-sulfonyl chloride |

1261580-79-3 | 95% | 2.5g |

$1903.0 | 2023-09-20 |

3-chloro-4-iodobenzene-1-sulfonyl chloride 関連文献

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

3-chloro-4-iodobenzene-1-sulfonyl chlorideに関する追加情報

Comprehensive Overview of 3-Chloro-4-iodobenzene-1-sulfonyl chloride (CAS No. 1261580-79-3): Properties, Applications, and Industry Insights

3-Chloro-4-iodobenzene-1-sulfonyl chloride (CAS No. 1261580-79-3) is a specialized organosulfur compound with significant relevance in modern chemical synthesis. This halogenated sulfonyl chloride derivative features a unique molecular structure combining chloro and iodo substituents, making it valuable for cross-coupling reactions and pharmaceutical intermediates. Its CAS registry number 1261580-79-3 ensures precise identification in global chemical databases, while its systematic name reflects the 1,2,4-trisubstituted benzene core with distinct electrophilic reactivity.

Recent trends in organic synthesis highlight growing demand for polyhalogenated aromatics like 3-chloro-4-iodobenzene sulfonyl chloride, particularly in Suzuki-Miyaura couplings and bioconjugation chemistry. Researchers increasingly search for "iodobenzene derivatives for medicinal chemistry" and "sulfonyl chloride applications in drug discovery," reflecting this compound's importance in developing targeted therapies. The simultaneous presence of chlorine and iodine atoms enables selective functionalization, addressing key challenges in structure-activity relationship (SAR) studies.

From a physicochemical perspective, CAS 1261580-79-3 typically presents as a crystalline solid with moderate solubility in polar aprotic solvents. Its molecular weight (approximately 351.42 g/mol) and lipophilicity parameters make it suitable for designing bioactive molecules with improved membrane permeability. Analytical techniques like HPLC purity analysis and 19F NMR spectroscopy (for fluorine-containing derivatives) are commonly employed to characterize this high-value chemical building block.

The compound's synthetic utility extends to multiple domains, including agrochemical research and material science. Patent literature reveals applications in developing liquid crystal materials and organic electronic components, where its electron-withdrawing sulfonyl group modifies charge transport properties. Industry professionals frequently inquire about "scale-up synthesis of halogenated sulfonyl chlorides" and "handling precautions for reactive aromatics," indicating practical considerations for industrial adoption.

Emerging green chemistry approaches are transforming the production of 3-chloro-4-iodobenzene-1-sulfonyl chloride, with focus on atom economy and catalytic processes. Recent publications discuss palladium-catalyzed halogen exchange methods to optimize the introduction of the iodo functionality, reducing reliance on traditional halogenation reagents. These advancements align with growing searches for "sustainable synthesis of aromatic halides" and "eco-friendly sulfonation techniques" across scientific databases.

Quality control of CAS 1261580-79-3 requires stringent monitoring of isomeric purity and heavy metal content, particularly for GMP applications. Analytical certificates typically specify limits for related substances and residual solvents, ensuring compliance with ICH guidelines. The compound's storage stability under inert atmosphere and protection from moisture are critical parameters frequently addressed in technical datasheets and material safety documentation.

In intellectual property landscapes, 3-chloro-4-iodobenzene sulfonyl chloride appears in patents covering kinase inhibitors and antiviral agents, reflecting its role in structure-based drug design. The iodine atom specifically enables subsequent radioisotope labeling for PET tracer development, answering frequent researcher queries about "precursors for molecular imaging probes." This dual functionality as both synthetic intermediate and radiopharmaceutical precursor underscores its versatility.

Market analyses indicate steady growth for halogenated benzene derivatives, driven by expanding contract research organizations and generic pharmaceutical production. Suppliers increasingly emphasize batch-to-batch consistency and regulatory documentation for 1261580-79-3, responding to industry demands for audit-ready materials. The compound's pricing reflects its multistep synthesis complexity and purification challenges, with academic and commercial pricing tiers accommodating diverse research budgets.

Future developments may explore continuous flow chemistry approaches for producing 3-chloro-4-iodobenzene-1-sulfonyl chloride, potentially improving yield efficiency and safety profiles. The scientific community continues investigating its structure-property relationships through computational chemistry and crystallography studies, addressing persistent questions about "conformational effects on sulfonyl chloride reactivity." These interdisciplinary investigations cement its position as a privileged scaffold in molecular design.

1261580-79-3 (3-chloro-4-iodobenzene-1-sulfonyl chloride) Related Products

- 1621-70-1(3'-Hydroxy-4'-methoxyflavanone)

- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

- 27385-45-1(1,3-Cyclohexanedione mono(phenylhydrazone))

- 1794752-91-2(5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid)

- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)

- 2171601-04-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(oxolan-3-yl)ethylcarbamoyl}butanoic acid)

- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)

- 2034424-67-2(1-(3-chlorophenyl)-3-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea)

- 900019-50-3(methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate)

- 1805739-74-5(2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)